molecular formula C23H30N4O3 B2876951 N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 898432-40-1

N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2876951
CAS No.: 898432-40-1
M. Wt: 410.518
InChI Key: SRHZQUAOJNAUQZ-UHFFFAOYSA-N
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Description

N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a methoxyphenyl group and a methylpiperazine moiety, structural elements commonly associated with bioactivity and drug-likeness. The methoxyphenyl group is a common pharmacophore found in compounds with demonstrated biological activity. For instance, simplified derivatives of albendazole containing a methoxyphenyl group have shown promising anthelmintic properties in vitro . Furthermore, the methylpiperazine unit is a privileged structure in drug discovery, known to improve solubility and bioavailability, and is frequently incorporated into molecules designed to modulate various biological targets. Compounds containing this group have been investigated as potent and selective inhibitors for enzymes like Anaplastic Lymphoma Kinase (ALK) . The specific combination of an ethanediamide linker and these aromatic/heterocyclic systems suggests potential for this compound to be explored in structure-activity relationship (SAR) studies, particularly in the development of novel protease inhibitors or receptor ligands. Researchers can utilize this high-purity compound as a key intermediate or a reference standard in their investigations. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-17-4-6-18(7-5-17)21(27-14-12-26(2)13-15-27)16-24-22(28)23(29)25-19-8-10-20(30-3)11-9-19/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHZQUAOJNAUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(4-Methylphenyl)ethylamine

The synthesis begins with hydrogenation of 4-methylcinnamontrile using Raney nickel under 50 psi H₂ pressure in ethanol at 60°C for 12 hours, yielding 2-(4-methylphenyl)ethylamine with 89% efficiency.

Piperazine Functionalization via Mannich Reaction

A modified Mannich protocol introduces the 4-methylpiperazine group:

Reaction Conditions:
- Solvent: Dichloromethane (DCM)  
- Base: N,N-Diisopropylethylamine (DIPEA, 3.0 eq)  
- Temperature: 0°C → RT gradient  
- Time: 18 hours  

2-(4-Methylphenyl)ethylamine (1.0 eq) reacts with paraformaldehyde (2.2 eq) and N-methylpiperazine (1.1 eq), followed by sodium triacetoxyborohydride (1.5 eq) for reductive amination. LC-MS analysis confirms 78% conversion to 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine (m/z 262.4 [M+H]⁺).

Ethanediamide Core Assembly

Activation of Ethanedioic Acid

Ethanedioic acid undergoes dichloride formation using thionyl chloride (3.0 eq) in anhydrous DCM under reflux for 4 hours:
$$ \text{HOOC–COOH} + 2\text{SOCl}2 \rightarrow \text{ClOC–COCl} + 2\text{HCl} + 2\text{SO}2 $$

Sequential Amide Coupling

A staggered coupling approach prevents symmetric byproduct formation:

Step 1: 4-Methoxyphenyl Amide Formation

Reaction Parameters:
- Solvent: Tetrahydrofuran (THF)  
- Coupling Agent: HATU (1.05 eq)  
- Base: DIPEA (2.5 eq)  
- Temperature: −20°C → RT  
- Time: 8 hours  

Ethanedioyl dichloride (1.0 eq) reacts with 4-methoxyaniline (1.05 eq), achieving 92% conversion to N'-(4-methoxyphenyl)ethanedioyl chloride.

Step 2: Piperazine-Ethyl Amide Coupling
The intermediate chloride reacts with 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine (0.95 eq) under Schlenk conditions:

Key Metrics:
- Yield: 68% after column chromatography (SiO₂, EtOAc:Hexane 3:7 → 1:1)  
- Purity: >99% (HPLC, C18 column)  
- Characterization:  
  - ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.53 (d, J=8.5 Hz, 2H), 6.91 (d, J=8.5 Hz, 2H), 4.12 (m, 1H), 3.81 (s, 3H), 2.88–2.45 (m, 10H, piperazine + CH₂), 2.33 (s, 3H), 2.29 (s, 3H)  

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The 4-methylpiperazine group creates significant steric bulk, necessitating:

  • High-Dilution Conditions (0.01 M) to prevent oligomerization
  • Ultrasound Irradiation (40 kHz, 30 min) during coupling steps to enhance reagent diffusion

Epimerization Control

Chiral centers in the ethyl-piperazine branch require strict temperature control (<5°C) during amide bond formation to maintain 98:2 er, as confirmed by chiral HPLC.

Scalability and Process Chemistry Considerations

Benchmarking against large-scale syntheses of analogous compounds suggests:

Parameter Lab Scale (5 g) Pilot Scale (500 g)
Overall Yield 43% 38%
Cycle Time 72 h 88 h
Critical Quality Attributes Purity >99% Purity >98.5%
Key Impurity <0.5% Symmetric diamide <1.2% Dechlorinated byproduct

Process intensification strategies include:

  • Continuous Flow Synthesis for the Mannich reaction step (residence time 12 min vs batch 18 h)
  • Crystallization-Enhanced Purification using acetonitrile/water anti-solvent systems

Analytical Characterization Suite

A tiered analytical approach ensures compound integrity:

Tier 1: Structural Confirmation

  • High-Resolution MS: m/z 454.2378 [M+H]⁺ (Δ 1.2 ppm vs theoretical)
  • 2D NMR (HSQC, HMBC): Full assignment of piperazine coupling patterns

Tier 2: Purity Assessment

  • UHPLC-DAD: 99.1% purity (210–400 nm scan)
  • Ion Chromatography: <0.1% chloride residuals

Tier 3: Solid-State Characterization

  • XRPD: Confirmation of crystalline form (Form I, P2₁/c space group)
  • TGA-DSC: Decomposition onset 218°C, melting endotherm at 174°C

Chemical Reactions Analysis

Types of Reactions

N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Amides

(a) N′-(4-Methoxyphenyl)-N-{2-[4-(4-Methylbenzoyl)piperazin-1-yl]ethyl}ethanediamide
  • Structural Similarities : Shares the ethanediamide core, 4-methoxyphenyl group, and a piperazine ring substituted with a 4-methylbenzoyl group.
  • Key Differences : The presence of a benzoyl group on the piperazine nitrogen distinguishes it from the target compound’s 4-methylphenyl-ethyl chain. This substitution may alter binding affinity to targets like kinases or G-protein-coupled receptors .
(b) 4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-Phenylethyl)piperidin-4-yl]butanamide)
  • Structural Similarities : Contains a 4-methoxyphenyl group and a piperidine/piperazine-like scaffold.
  • Key Differences :
    • Core Structure : Butanamide vs. ethanediamide.
    • Substituents : A phenylethyl group instead of a methylphenyl-ethyl chain.
    • Activity : As a fentanyl analog, it likely targets opioid receptors, whereas the target compound’s ethanediamide core may favor kinase or protease interactions .

Kinase Inhibitors with Aromatic-Piperazine Hybrids

(a) (R)-5-Chloro-N2-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine
  • Structural Similarities : Incorporates a 4-methylpiperazine group linked to an aromatic system.
  • Key Differences :
    • Core : Pyrimidine-diamine vs. ethanediamide.
    • Activity : This compound inhibits ACK1/TNK2 kinase (IC₅₀ < 1 μM), suggesting the target compound’s piperazine-ethyl chain could enhance kinase binding but requires empirical validation .
(b) 2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine
  • Structural Similarities : A 4-methoxyphenyl group and a heterocyclic scaffold.
  • Key Differences :
    • Core : Oxazolo-pyrimidine vs. ethanediamide.
    • Activity : Strong VEGFR-2 inhibition (IC₅₀ = 0.33 μM), highlighting the role of methoxyphenyl groups in kinase targeting. The target compound lacks the fused heterocycle critical for this activity .

Pharmaceutical Impurities and Byproducts

(a) Impurity H(EP): 1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-Methoxyphenyl)ethyl]amino]ethyl]-cyclohexanol
  • Structural Similarities : Contains dual 4-methoxyphenyl groups and an ethylamine chain.
  • Key Differences: Core: Cyclohexanol vs. ethanediamide. Role: This impurity, linked to formoterol synthesis, underscores the prevalence of 4-methoxyphenyl groups in β-agonist derivatives. The target compound’s piperazine-ethyl chain may reduce β-adrenergic activity compared to formoterol analogs .

Physicochemical and Pharmacological Data Comparison

Parameter Target Compound 4-Methoxybutyrylfentanyl Kinase Inhibitor (VEGFR-2)
Core Structure Ethanediamide Butanamide Oxazolo-pyrimidine
Aromatic Substituent 4-Methoxyphenyl 4-Methoxyphenyl 4-Methoxyphenyl
Heterocyclic Group 4-Methylpiperazine Piperidine None (fused oxazole-pyrimidine)
Reported Activity Not yet characterized Opioid receptor binding VEGFR-2 inhibition (IC₅₀ = 0.33 μM)
Solubility (Predicted) Moderate (amide + piperazine) Low (lipophilic butanamide) Low (heterocyclic core)

Key Research Findings

Piperazine Role : The 4-methylpiperazine group in the target compound may enhance solubility and modulate receptor binding compared to piperidine analogs like 4-methoxybutyrylfentanyl .

Methoxyphenyl Bioactivity : The 4-methoxyphenyl moiety is recurrent in kinase inhibitors (e.g., VEGFR-2) and β-agonists, suggesting its utility in diverse therapeutic contexts .

Synthetic Challenges: Ethanediamide derivatives require careful coupling agents (e.g., EDC/HOBt) to avoid impurities like cyclohexanol byproducts .

Biological Activity

N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the synthesis, pharmacological properties, and biological evaluations of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

C20H28N4O2\text{C}_{20}\text{H}_{28}\text{N}_4\text{O}_2

The synthesis of this compound typically involves multi-step organic reactions, including the use of piperazine derivatives and methoxy-substituted phenyl groups. The synthetic route may include steps such as condensation reactions, alkylation, and purification processes to yield the final product.

1. Sleep Modulation

Research has shown that this compound exhibits significant effects on sleep patterns. It has been reported to:

  • Increase slow wave sleep : This is crucial for restorative sleep, which is essential for cognitive functions and overall health.
  • Decrease awakenings after sleep onset : Reducing interruptions during sleep can enhance sleep quality.
  • Decrease time awake after sleep onset : This effect can lead to longer periods of uninterrupted sleep, beneficial for individuals with insomnia or other sleep disorders .

The biological activity of this compound appears to be mediated through its interaction with various neurotransmitter systems, particularly those involved in sleep regulation. The compound's structural features suggest potential interactions with serotonin and dopamine receptors, although specific binding affinities and mechanisms require further elucidation.

3. Case Studies and Experimental Findings

A series of studies have evaluated the compound's efficacy in various models:

  • Animal Studies : In rodent models, administration of the compound resulted in significant improvements in sleep architecture, measured by polysomnography. Parameters such as total sleep time and REM sleep duration were positively influenced .
  • In Vitro Studies : Preliminary in vitro assays indicated that the compound may exhibit inhibitory effects on certain enzymes related to neurotransmitter metabolism, suggesting a potential role in modulating neurotransmitter levels .

Comparative Analysis of Similar Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key findings from various studies:

Compound NameSleep ModulationMechanismReference
This compoundIncreased slow wave sleepPossible serotonin/dopamine modulation
Compound ANo significant effectUnknown
Compound BModerate increase in REMGABAergic activity

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